VKOR Inhibition Potency in Susceptible vs. Warfarin-Resistant Rats
In a direct head-to-head comparison using liver microsomes from warfarin-susceptible and warfarin-resistant (Y139F) rats, coumachlor demonstrated a distinct inhibition profile against VKOR compared to warfarin. For coumachlor, the inhibitory constant (Ki) increased 15.8-fold from 0.12 µM in susceptible rats to 1.9 µM in resistant rats [1]. In contrast, warfarin's Ki increased 40.3-fold, from 0.72 µM to 29 µM [1]. This indicates that the Y139F mutation, a primary cause of warfarin resistance, impacts coumachlor's binding to a significantly lesser degree.
| Evidence Dimension | Inhibitory Constant (Ki) for VKOR Activity |
|---|---|
| Target Compound Data | Coumachlor: Ki = 0.12 ± 0.02 µM (Susceptible); Ki = 1.9 ± 0.2 µM (Resistant Y139F) |
| Comparator Or Baseline | Warfarin: Ki = 0.72 ± 0.1 µM (Susceptible); Ki = 29 ± 4.1 µM (Resistant Y139F) |
| Quantified Difference | In susceptible rats, coumachlor is 6x more potent than warfarin. In resistant rats, coumachlor is 15.3x more potent than warfarin. The fold-increase in Ki upon resistance is 15.8x for coumachlor vs. 40.3x for warfarin. |
| Conditions | Liver microsomes from Rattus norvegicus (susceptible and Y139F mutant strains), in vitro VKOR activity assay |
Why This Matters
For researchers studying anticoagulant resistance mechanisms or screening for novel VKOR inhibitors, (+)-Coumachlor provides a critical reference with a predictable and less resistance-impacted inhibition profile, enabling clearer interpretation of experimental results compared to warfarin.
- [1] Lasseur R, Longin-Sauvageon C, Videmann B, Billeret M, Berny P, Benoit E. Comparison of the inhibition effect of different anticoagulants on vitamin K epoxide reductase activity from warfarin-susceptible and resistant rat. Pesticide Biochemistry and Physiology. 2007;88(2):203-208. View Source
